One of the most significant applications of 2-Azabicyclo[2.2.1]hept-5-en-3-one lies in its use as a building block for the synthesis of therapeutic drugs. Studies have shown its effectiveness as a starting material for the preparation of:
Beyond its role as a precursor, 2-Azabicyclo[2.2.1]hept-5-en-3-one has been explored in other scientific research domains:
2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly referred to as Vince lactam, is a bicyclic compound characterized by its unique structure that includes a nitrogen atom within a seven-membered ring. The molecular formula of this compound is C₆H₇NO, and it features a distinctive bicyclic framework that contributes to its chemical reactivity and biological properties. The compound is known for its potential applications in synthetic organic chemistry and medicinal chemistry due to its versatile reactivity and ability to act as a building block for more complex molecules .
These reactions highlight the compound's ability to form new carbon-nitrogen bonds and its role in constructing more complex molecular architectures.
Research has indicated that 2-Azabicyclo[2.2.1]hept-5-en-3-one exhibits notable biological activities. It has been studied for its potential as an antibacterial agent and has shown promise in various pharmacological applications. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development . Furthermore, the compound's derivatives have been explored for their neuroprotective effects, indicating its relevance in treating neurological disorders.
The synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one can be achieved through several methods:
These synthesis methods demonstrate the compound's versatility and accessibility for further chemical exploration.
2-Azabicyclo[2.2.1]hept-5-en-3-one finds applications across various fields:
Interaction studies involving 2-Azabicyclo[2.2.1]hept-5-en-3-one have focused on its binding affinities and mechanisms of action with biological targets. These studies are crucial for understanding how this compound can be utilized in drug design and development, particularly regarding its selectivity and efficacy against specific pathogens or disease mechanisms.
Several compounds share structural similarities with 2-Azabicyclo[2.2.1]hept-5-en-3-one, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Azabicyclo[2.2.1]hept-5-en-3-one | Similar bicyclic structure without nitrogen atom | Different reactivity patterns |
| 3-Azabicyclo[3.3.1]nonane | Larger bicyclic system with additional nitrogen | Potentially different biological activities |
| 4-Azabicyclo[2.2.2]octane | Altered ring size with nitrogen | Unique pharmacological profiles |
The uniqueness of 2-Azabicyclo[2.2.1]hept-5-en-3-one lies in its specific bicyclic structure that allows for diverse reactivity and biological interactions compared to these similar compounds.
γ-Lactamases belong to two structurally distinct superfamilies: the amidase signature (AS) family and the α/β-hydrolase fold family [1] [6]. AS-family enzymes, such as the (+)-γ-lactamase from Bradyrhizobium japonicum USDA 6, feature a conserved GGSS(S/G)GS motif and utilize a nucleophilic cysteine residue for substrate hydrolysis [1] [5]. These enzymes typically exhibit a large substrate-binding pocket lined with hydrophobic residues, enabling selective recognition of (+)-γ-lactam [5]. In contrast, α/β-hydrolases like the (−)-γ-lactamase from the same strain employ a classical Ser-His-Asp catalytic triad and oxyanion hole stabilization, favoring the (−)-enantiomer [1] [6]. Structural studies of the isochorismatase-like hydrolase Mh33H4-5540 revealed that steric clashes between Cys111 and (−)-γ-lactam reduce catalytic efficiency toward this enantiomer, explaining its inherent (+)-selectivity [5].
A comparative analysis of γ-lactamase mechanisms is summarized below:
| Enzyme Family | Catalytic Residues | Enantioselectivity | Structural Features |
|---|---|---|---|
| Amidase Signature | Cysteine nucleophile | (+)-γ-lactam | GGSS(S/G)GS motif, open substrate pocket [1] [5] |
| α/β-Hydrolase | Ser-His-Asp triad | (−)-γ-lactam | Oxyanion hole, lid domain [1] [6] |
The discovery of enantiocomplementary lactamases has enabled access to both (+)- and (−)-γ-lactam from racemic mixtures. Bradyrhizobium japonicum USDA 6 represents a unique case, harboring both a 504-amino-acid (+)-γ-lactamase (AS family) and a 274-amino-acid (−)-γ-lactamase (α/β-hydrolase) within the same organism [1]. Similarly, protein engineering of the Microbacterium hydrocarbonoxydans (+)-γ-lactamase through combinatorial active-site saturation testing (CAST) yielded variants with inverted selectivity for (−)-γ-lactam [2]. Structural dynamics studies identified that mutations at positions 112 and 265 alter substrate-binding pocket flexibility, enabling enantiocomplementary activity [5] [6].
Directed evolution of the Microbacterium hydrocarbonoxydans (+)-γ-lactamase demonstrated that combinatorial active-site saturation testing (CAST) significantly improves enantioselectivity. By targeting residues W112, L265, and F168 near the substrate-binding pocket, researchers generated mutants with a 4.3-fold increase in enantiomeric ratio (E-value) for (−)-γ-lactam resolution [2]. Molecular dynamics simulations revealed that the W112A mutation reduces steric hindrance, allowing better accommodation of the (−)-enantiomer [5]. Similarly, saturation mutagenesis at position Cys111 in Mh33H4-5540 enhanced (+)-selectivity by optimizing hydrogen-bonding interactions with the lactam carbonyl group [5].
Thermostability engineering of γ-lactamases employs B-FITTER (B-factor iterative test) and root mean square fluctuation (RMSF) analyses to identify flexible regions requiring stabilization. For the Microbacterium hydrocarbonoxydans enzyme, B-FITTER identified residues 45–55 and 130–140 as critical stability hotspots [2]. Introducing the T50V/A54P double mutation increased melting temperature (Tm) by 8.3°C, while maintaining catalytic activity [2]. Parallel RMSF studies during molecular dynamics simulations highlighted that rigidifying loop regions through proline substitutions (e.g., G131P) reduced conformational entropy losses, enhancing half-life at 50°C by 3-fold [2] [6].
Industrial production of (−)-γ-lactam employs dynamic kinetic resolution (DKR) systems combining γ-lactamase catalysis with in situ racemization. For example, Pseudomonas fluorescens γ-lactamase immobilized on macroporous resin achieves 98% conversion of racemic γ-lactam to (−)-enantiomer with >99% ee, leveraging continuous substrate recycling [5] [6]. Process intensification using membrane reactors allows simultaneous product separation and enzyme reuse, reducing production costs by 40% compared to batch systems [6].
Covalent immobilization on epoxy-activated resins significantly enhances γ-lactamase operational stability. The Comamonas acidovorans (+)-γ-lactamase retained 90% activity after 15 reaction cycles when crosslinked to ECR8285 resin [6]. Alternative approaches, such as encapsulation in silica-based mesoporous matrices, improve thermostability by restricting conformational mobility, enabling catalysis at 60°C with no activity loss over 72 hours [2] [5]. A comparative evaluation of immobilization methods is provided below:
| Immobilization Method | Support Material | Residual Activity (%) | Operational Cycles |
|---|---|---|---|
| Covalent binding | ECR8285 resin | 90 | 15 |
| Encapsulation | Mesoporous silica | 95 | 20 |
| Adsorption | Celite | 70 | 8 |
| Entry | Catalyst system | Mode of action | Enantiomer isolated | Enantiomeric excess | Isolated yield | Scale | Citation |
|---|---|---|---|---|---|---|---|
| 1 | Rhodotorula sp. whole-cell hydrolysis | Enantioselective amidase cleavage of the (1 S,4 R) amide | (1 R,4 S) lactam | >98% [1] [2] | 64% [2] | 25 g [2] | 21,45 |
| 2 | Immobilised Candida antarctica lipase B (kinetic methanolysis) | Preferential trans-ester hydrolysis of the 3 S,4 S isomer | (3 R,4 R) acetoxy lactam | 99% [3] [4] | 48% [3] | 5 g [4] | 22,25 |
| 3 | (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans, V54S mutant | Active-site engineered cysteine amidase; kinetic resolution | (−)-lactam (1 R,4 S) | 99.2% [5] | 49% conversion | 50 mL [5] | 43 |
| 4 | Cyclic-imide hydrolase from Pseudomonas putida | Enantiocomplementary hydrolysis | (+)-lactam (1 S,4 R) | 98% [6] | 46% [6] | 10 g [6] | 42 |
Chemoenzymatic routes routinely reach enantiomeric excess values above ninety-eight percent, outperforming classical chiral auxiliary methods while avoiding heavy-metal waste. Whole-cell processes are particularly attractive for kilogram production because cofactor recycling is endogenous and cell-free filtration steps are minimized [1] [2]. Site-directed variants of (+)-γ-lactamase provide complementary selectivity, enabling dynamic kinetic resolution cascades in which racemic substrate is continuously racemised while one enantiomer is trapped enzymatically, driving conversions beyond the theoretical fifty-percent limit [5].
| Diastereomeric set | Synthetic entry | Major diastereomer (% after reaction) | Half-maximal inhibitory concentration against Plasmodium falciparum resistant strain (micromoles) | Observed trend | Citation |
|---|---|---|---|---|---|
| cis-β-lactams 5a–5o | Staudinger ketene–imine cycloaddition | ≥95% c-isomer [7] | 15–35 for aromatic-rich members; >50 for methoxy-rich members [7] | Aromatic crowding at C-4 strengthens potency in cis series [7] | 28 |
| cis vs trans 3-hydroxyethyl lactams | Lithium bis-trimethylsilylamide coupling [7] | 70–85% cis | cis IC₅₀ ≈ 18; trans >80 [7] | cis orientation aligns amide carbonyl for hydrogen bonding in enzyme pocket [7] | 28 |
| Exo vs Endo spiro-β-lactams | Staudinger spiro-ketene route [8] | 78% exo [8] | Exo half-maximal inhibitory concentration ≈ 22; Endo >60 [8] | Exo fusion minimises steric clash inside lactate dehydrogenase channel [8] | 4 |
| Val54X γ-lactamase products | Mutagenised hydrolysis [5] | Single enantiomer; diastereomeric purity retained | (1 R,4 S) product active at 0.82 µg mL⁻¹ against whole parasite whereas epimer inactive [9] | Absolute configuration dictates recognition by asparaginyl-transfer enzymes [9] | 33,43 |
The antimalarial performance of Vince-derived β-lactams is profoundly diastereomer-dependent. In general, cis arrangements where the 3-carbon substituent projects syn to the bridgehead nitrogen favour optimum hydrogen-bond and π-stacking geometries within parasite enzymes, leading to lower half-maximal inhibitory concentrations [7]. Spiro-fused exo isomers similarly outperform endo congeners because the exo vector positions electronegative lactam oxygen atoms toward catalytic serine or cysteine residues in targeted transpeptidase-like proteins, enhancing covalent acylation rates [8] [10].
Molecular, crystallographic and whole-cell studies have now mapped several recognition pathways by which Vince lactam derivatives impede Plasmodium falciparum.
Lactate dehydrogenase pathway. Docking and enzymology reveal that aromatic β-lactams populate the enlarged cofactor pocket of Plasmodium falciparum lactate dehydrogenase, where the strained amide carbonyl mimics the nicotinamide carbonyl of nicotinamide adenine dinucleotide [11]. Hydrogen-bond pairing between the lactam carbonyl and Arg171, together with π-stacking against Tyr85, blocks pyruvate reduction and starves the parasite of adenosine triphosphate [11].
Formate–nitrite transporter pathway. Sulphonamide-linked lactams acidify the parasite cytosol by inhibiting the proton-coupled lactate exporter known as formate–nitrite transporter. Two independent studies confirmed transporter blockage, intracellular lactate build-up and swelling of infected erythrocytes [12].
Cytoplasmic asparaginyl-transfer pathway. Covalent asparaginyl-lactam adducts are generated in situ when pro-drug sulfonamide lactams hijack the catalytic cycle of cytoplasmic asparagine-transfer ribozyme-synthetase, halting protein translation and activating amino-acid starvation responses [13].
1-deoxy-D-xylulose-5-phosphate pathway. Phosphonated bicyclic lactams inhibit 2-C-methyl-D-erythritol 4-phosphate cytidylyl-transferase (IspE) at half-maximal inhibitory concentration 53 µM, reducing isoprenoid precursors essential for parasite membrane integrity [9].
These diverse mechanisms underscore the value of the rigid bicyclic scaffold as a multipurpose molecular mimic, capable of occupying cofactor, substrate or transporter cavities with nanomolar to low-micromolar potency.
Classical β-lactams covalently acylate bacterial penicillin-binding proteins through nucleophilic serine attack; Vince lactam analogues follow analogous routes in both parasite and bacterial enzymes but with stereochemical twists.
Table 3 summarises covalent kinetic parameters for selected systems.
| Target enzyme | Lactam stereochemistry | Second-order acylation rate constant (litre mole⁻¹ second⁻¹) | Acyl-enzyme half-life | Citation |
|---|---|---|---|---|
| Penicillin-binding protein five (Escherichia coli) | (1 R,4 S) | 8.4 × 10³ [14] | >5 h [14] | 14 |
| Formate–nitrite transporter (Plasmodium falciparum) | Sulphonamide-activated exo | 2.1 × 10³ [12] | Not applicable (reversible) | 20 |
| L,D-Transpeptidase (Mycobacterium tuberculosis) | (1 R,4 S) carbapenem mimic | 9.8 × 10² [15] | >12 h [15] | 34 |
| γ-Lactamase engineered mutant (Val54Ser) | (+)-lactam substrate | 1.4 × 10⁴ [5] | Not applicable (hydrolytic) | 43 |
| Structural variable | Representative compound | Half-maximal inhibitory concentration against blood-stage Plasmodium falciparum (micromoles) | Observed correlation | Citation |
|---|---|---|---|---|
| C-4 para-bromophenyl | 5g (cis) | 35 [7] | Halogen electronegativity increases potency modestly compared with chloro analogue [7] | 28 |
| C-4 naphthalene | 5h (cis) | 16 [7] | Extended π-surface enhances transporter binding [12] and lowers inhibitory concentration [7] | 20,28 |
| N-unprotected versus N-Boc | 6a versus 5a | 19 versus >50 [7] | Free amino functionality required for hydrogen-bond triads in lactate dehydrogenase site [11] | 15,28 |
| Spiro exo-fusion | Exo-lactam series | 22 [8] | Reduced steric clash in lactate dehydrogenase entrance channel relative to endo [8] | 4 |
| Saturated bicyclic core | 2-Azabicyclo[2.2.1]heptan-3-one | Inactive at 50 µM [6] | Olefin required to pre-organise ring for covalent addition; saturation removes strain energy trigger [14] | 14,42 |
Overall, potency correlates with three stereoelectronic parameters: (i) pre-organised ring strain that lowers the barrier to nucleophilic attack; (ii) hydrophobic surface area that fits transporter or enzyme tunnels; and (iii) availability of an anchor hydrogen-bond donor on nitrogen for recognition by polar residues such as arginine 171 in parasite lactate dehydrogenase [11].
Molecular dynamics, density-functional calculations and quantum mechanics/molecular mechanics hybrid studies converge on a common picture:
Table 4 juxtaposes computational and experimental activation parameters.
| Calculation level | Reaction step | Computed free-energy barrier (kilocalories per mole) | Experimental activation energy (kilocalories per mole) | Citation |
|---|---|---|---|---|
| Density-functional theory M06-2X/6-311++G** | Serine attack on (1 R,4 S) lactam | 12.5 [16] | 13.2 [14] | 14,46 |
| Molecular mechanics Poisson–Boltzmann surface area | Sulfonamide lactam in transporter lumen | –6.8 [12] | Apparent binding free energy –6.2 (isothermal calorimetry) [12] | 20 |
| Quantum mechanics/molecular mechanics umbrella sampling | Cysteine acylation in L,D-transpeptidase | 14.1 [15] | 14.7 (stopped-flow kinetics) [15] | 34 |
The close alignment between computation and experiment validates the stereoelectronic hypotheses and guides future analogue design.
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